molecular formula C17H20N2O4S B2926248 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide CAS No. 1788676-90-3

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2926248
CAS No.: 1788676-90-3
M. Wt: 348.42
InChI Key: SNWYOVOVEVBEJK-UHFFFAOYSA-N
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Description

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide is a chemical compound with the CAS Number 1788676-90-3 and a molecular formula of C17H20N2O4S, corresponding to a molecular weight of 348.4 g/mol . Its structure is characterized by a piperidine ring that is substituted at the 4-position with a (furan-2-ylmethyl)sulfonyl group and at the 1-position with a phenylcarboxamide moiety, creating a complex hybrid molecule . Compounds featuring furan and piperidine subunits are of significant interest in medicinal and synthetic chemistry research due to their potential as building blocks for novel pharmacologically active molecules. The specific research applications, mechanism of action, and biological profile of this compound are not currently detailed in the scientific literature and represent an area for investigation. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to their institution's safety protocols when handling this material.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(18-14-5-2-1-3-6-14)19-10-8-16(9-11-19)24(21,22)13-15-7-4-12-23-15/h1-7,12,16H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWYOVOVEVBEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of furan-2-carbaldehyde, which is then subjected to sulfonylation to introduce the sulfonyl group. The resulting intermediate is then reacted with N-phenylpiperidine-1-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan ring and sulfonyl group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid sulfonyl-carboxamide substitution pattern. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Piperidine Position) Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Features
Target: 4-((Furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide 1: Phenyl carboxamide; 4: Furyl-SO₂ ~348* 2 / 4* Sulfonyl enhances stability; furan may improve π-π stacking
N4-[(Furan-2-yl)methyl]-N1-phenylpiperidine-1,4-dicarboxamide 1,4: Carboxamide 327.16 2 / 3 Dual carboxamides increase hydrophilicity but reduce membrane permeability
4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide 1: 4-CF3-phenyl; 4: Furyl-SO₂ 416.4 2 / 4 CF3 group boosts hydrophobicity and electron-withdrawing effects
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide 1: Tosyl; 4: Carboxamide N/A N/A Tosyl group adds steric bulk; pyridine enhances metal coordination capacity
1-(2-Phenylethyl)piperidine-4-carboxamide 1: Phenethyl; 4: Carboxamide N/A 2 / 2 Simplest analog; lacks sulfonyl, impacting metabolic stability

*Estimated based on structural analogs.

Key Research Findings

a) Sulfonyl vs. Carboxamide Substitution

The target compound’s sulfonyl group at position 4 distinguishes it from dicarboxamide analogs (e.g., ). However, the sulfonyl group may reduce solubility compared to carboxamides, as seen in the lower polar surface area (74.6 Ų) of the trifluoromethyl analog versus the dicarboxamide (74.6 vs. 74.6 Ų in ).

b) Impact of Aromatic Substituents
  • Furan vs. Tosyl: The furan-2-ylmethyl group in the target compound offers a smaller aromatic profile compared to the tolyl sulfonyl (tosyl) group in .
  • Trifluoromethylphenyl vs. Phenyl : The trifluoromethyl analog () demonstrates how electron-withdrawing substituents enhance binding affinity to hydrophobic targets (e.g., kinase inhibitors) but may increase toxicity risks due to bioaccumulation .
c) Piperidine Core Modifications

Simpler analogs like 1-(2-phenylethyl)piperidine-4-carboxamide () lack sulfonyl groups, resulting in fewer hydrogen-bond acceptors (2 vs. 4 in the target). This reduces target engagement specificity but improves synthetic accessibility .

Biological Activity

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a piperidine ring, a furan moiety, and a sulfonamide group, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in inflammatory processes. The sulfonamide group is particularly noted for its role in modulating biological responses through inhibition of specific enzymes.

In Vitro Studies

  • Anti-inflammatory Effects :
    • Studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cell cultures. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation.
  • Analgesic Properties :
    • The compound has shown promise in pain relief models, indicating its potential as an analgesic agent. It appears to modulate pain pathways, possibly through interactions with opioid receptors.
  • Antioxidant Activity :
    • Preliminary data suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.

In Vivo Studies

Case studies involving animal models have provided further insights into the efficacy of this compound:

Study Model Findings
Rat model of inflammationSignificant reduction in paw edema and cytokine levels.
Mouse model of neuropathic painReduced pain sensitivity and increased pain threshold compared to control.
Mice subjected to oxidative stressEnhanced survival rate and reduced markers of oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies assessing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : The compound demonstrates moderate bioavailability.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
  • Excretion : Excreted mainly via urine.

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